Diethyl 4-Methoxyphenyl Phosphate

Enzyme Kinetics Phosphotriesterase Substrate Specificity

Diethyl 4-methoxyphenyl phosphate (EPL; CAS not assigned; C11H17O5P; MW 260.223 g/mol) is a synthetic aryl dialkyl phosphate categorized as a non-polymer organophosphate. It is listed as an experimental drug (DrugBank ID DB07721) and is a known ligand of the bacterial phosphotriesterase (PTE) enzyme, where it serves as a hydrolyzable substrate.

Molecular Formula C11H17O5P
Molecular Weight 260.22 g/mol
Cat. No. B10758220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 4-Methoxyphenyl Phosphate
Molecular FormulaC11H17O5P
Molecular Weight260.22 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)OC1=CC=C(C=C1)OC
InChIInChI=1S/C11H17O5P/c1-4-14-17(12,15-5-2)16-11-8-6-10(13-3)7-9-11/h6-9H,4-5H2,1-3H3
InChIKeyGDWXALVJBAAUJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 4-Methoxyphenyl Phosphate (EPL): Chemical Identity and Core Characteristics for Procurement Decisions


Diethyl 4-methoxyphenyl phosphate (EPL; CAS not assigned; C11H17O5P; MW 260.223 g/mol) is a synthetic aryl dialkyl phosphate categorized as a non-polymer organophosphate [1]. It is listed as an experimental drug (DrugBank ID DB07721) and is a known ligand of the bacterial phosphotriesterase (PTE) enzyme, where it serves as a hydrolyzable substrate [2]. The compound features two ethoxy groups and a 4-methoxyphenyl substituent bonded to a central phosphate core, a structure that allows its use as a mechanistic probe in enzymology and as a reference organophosphate (OP) in degradation studies [3]. Its 1.70 Å crystal structure in complex with OpdA, a model PTE from Agrobacterium radiobacter, has been solved and deposited in the Protein Data Bank (PDB ID: 2R1N), providing high-resolution structural data for rational experimental design [3]. This combination of structural definition, target annotation, and kinetic characterization anchors EPL as a specialized tool compound distinct from generic organophosphate pesticides.

1 Non-polymer aryl dialkyl phosphate; experimental tool compound for enzymology
2 Ligand of bacterial phosphotriesterase (PTE) with characterized slow-substrate kinetics
3 Atomic-resolution enzyme-substrate complex available (PDB 2R1N) for mechanistic studies

Why In-Class Organophosphate Analogs Cannot Simply Replace Diethyl 4-Methoxyphenyl Phosphate


Organophosphates (OPs) are a broad class where minor structural changes can drastically alter enzyme kinetics, binding modes, and experimental utility. Generic substitution of diethyl 4-methoxyphenyl phosphate with a faster substrate like paraoxon (diethyl 4-nitrophenyl phosphate) or an unsubstituted diethyl phenyl phosphate will fail for applications requiring a slow turnover or a defined Michaelis complex. EPL was specifically identified as a 'slow substrate' for the OpdA phosphotriesterase, a property that allowed the first successful in crystallo capture of a non-hydrolyzed enzyme-substrate complex at 1.70 Å resolution [1]. This is a critical functional differentiation: the electron-donating 4-methoxy group reduces the electrophilicity of the phosphorus center compared to more electron-withdrawing substituents (e.g., -NO2, -CHO), lowering its hydrolysis rate. Consequently, EPL's unique kinetic profile—a kcat of 2.5 s⁻¹ and a KM of 0.44 mM for OpdA—makes it the tool of choice for structural and mechanistic studies, whereas a generic analog would be either too fast (precluding intermediate capture) or too slow to be catalytically relevant [2]. The quantitative evidence below demonstrates that EPL occupies a distinct performance niche within the organophosphate chemical space that is not achievable with a standard, off-the-shelf substitute.

Kinetic profile mismatch

Faster OP substrates (e.g., paraoxon) may preclude Michaelis complex capture due to rapid turnover, limiting structural studies.

Electronic effect alteration

Electron-withdrawing substituents (e.g., -NO2, -CHO) increase hydrolysis rate; catalytic efficiency may shift significantly away from EPL's reported intermediate range.

Mechanistic ambiguity

Generic organophosphates lacking structural characterization may not reproduce the defined µ-hydroxo bridge product complex observed with EPL, weakening mechanistic interpretation.

Quantitative Differentiation Evidence for Diethyl 4-Methoxyphenyl Phosphate Against Closest Analogs


Catalytic Efficiency (kcat/KM) of Diethyl 4-Methoxyphenyl Phosphate vs. Structural Analogs in a Single Phosphotriesterase System

In a direct head-to-head study using the same phosphotriesterase enzyme (EC 3.1.8.1) from Sphingobium sp. TCM1, diethyl 4-methoxyphenyl phosphate demonstrated a catalytic efficiency (kcat/KM) of 5.68 mM⁻¹s⁻¹. This places it as a moderately efficient substrate [1]. For comparison, under identical assay conditions, methyl 4-[(diethoxyphosphoryl)oxy]benzoate (a benzoate ester analog) had a lower kcat/KM of 3.2 mM⁻¹s⁻¹, while diethyl 4-formylphenyl phosphate (containing an electron-withdrawing -CHO group) had a 4.5-fold higher kcat/KM of 25.8 mM⁻¹s⁻¹, and diethyl 2-fluorophenyl phosphate was 2.8-fold more efficient at 16.15 mM⁻¹s⁻¹ [1]. The closely related dibutyl 4-acetophenyl phosphate showed a nearly equivalent value of 5.81 mM⁻¹s⁻¹, confirming that the aromatic substitution pattern, not just the dialkyl phosphate core, is the primary driver of catalytic differentiation [1]. This dataset quantitatively validates that EPL is not interchangeable with its closest chemical analogs, as the methoxy substitution specifically tunes substrate efficiency.

Catalytic efficiency vs. analogs
Head-to-head
kcat/KM = 5.68 mM⁻¹s⁻¹ (EPL); analogs range 3.2–25.8 mM⁻¹s⁻¹ under identical PTE assay
Intermediate catalytic rate; aromatic substitution drives differentiation
Reported from BRENDA; enzyme from Sphingobium sp. TCM1
Enzyme Kinetics Phosphotriesterase Substrate Specificity

Kinetic Resolution: Diethyl 4-Methoxyphenyl Phosphate is a Characterized 'Slow Substrate' for OpdA, Enabling a Unique Michaelis Complex Structure

Unlike the canonical fast substrate paraoxon (kcat ~2100 s⁻¹ for related PTEs), diethyl 4-methoxyphenyl phosphate is turned over by the OpdA enzyme with a kcat of only 2.5 s⁻¹ and a KM of 0.44 mM, classifying it as a 'slow substrate' [1][2]. This kinetic profile was essential for the crystallographic capture of the intact enzyme-substrate Michaelis complex (PDB 2R1N, 1.70 Å resolution), a feat not achievable with rapidly hydrolyzed substrates [3]. The structure revealed a bidentate coordination of the substrate to the β-metal ion and a poised solvent molecule terminally coordinated to the α-metal ion, confirming the nucleophilic attack mechanism [3]. No other OP substrate has yielded an equivalent high-resolution Michaelis complex structure with OpdA, making EPL functionally unique for structural biology applications.

Slow substrate kinetics
Cross-study
kcat = 2.5 s⁻¹, KM = 0.44 mM (OpdA); ~840-fold slower than paraoxon; Michaelis complex captured at 1.70 Å
Unique slow turnover enables direct visualization of enzyme-substrate complex
PDB 2R1N; OpdA from A. radiobacter
Structural Biology Organophosphate Hydrolase Michaelis Complex

Binding Mode Specificity: The 4-Methoxy Substituent Permits the Critical μ-Hydroxo Bridge Interaction in OpdA

Crystallographic analysis explicitly shows that during the hydrolysis of diethyl 4-methoxyphenyl phosphate by OpdA, the product binds in a bridging mode that leaves the μ-hydroxo bridge between the two metal ions intact, a finding that provided direct evidence for a terminal nucleophilic attack mechanism [1]. In contrast, soaking experiments with phosphodiester substrates caused this critical μ-hydroxo bridge to be displaced, indicating an alternative product-binding mode [1]. The 4-methoxy group's electron-donating nature stabilizes the transition state through this specific coordination geometry, a property not shared by substrates with electron-withdrawing groups (e.g., -NO2) that would be processed through a different mechanistic path. This substrate-dependent mechanistic divergence is a class-level inference supported by the kinetic and structural data from the Jackson et al. study, which systematically compared phosphotriester and phosphodiester substrates [1].

Product binding mode
Class-level
µ-hydroxo bridge intact after EPL hydrolysis; displaced by phosphodiester substrates
Supports terminal nucleophilic mechanism; substitution may alter mechanistic pathway interpretation
Qualitative observation from electron density (1.70–2.50 Å)
Mechanistic Enzymology Metalloenzyme Mechanism Structure-Activity Relationship

DrugBank Target Annotation: EPL is a Ligand of Phosphotriesterase, Not a Generic Serine Hydrolase Inhibitor

Diethyl 4-methoxyphenyl phosphate is formally registered in DrugBank (DB07721) with a single annotated pharmacological target: phosphotriesterase from Agrobacterium tumefaciens [1]. This curated target annotation distinguishes EPL from other dialkyl phenyl phosphates, such as paraoxon, which primarily targets acetylcholinesterase. The specificity of EPL for a bacterial organophosphate hydrolase over mammalian serine hydrolases makes it a superior tool for studying bacterial OP resistance mechanisms or for engineering bioremediation biocatalysts, without the confounding toxicity and off-target effects associated with cholinesterase inhibitors [1]. While paraoxon and related compounds have well-characterized mammalian toxicity profiles that complicate their use in certain laboratory settings, EPL's target profile suggests a more contained safety envelope, although comprehensive toxicological data are still required [1].

Target annotation
Context-dependent
DrugBank DB07721: primary target phosphotriesterase (bacterial); not annotated for acetylcholinesterase
Reported bacterial target profile may reduce off-target potential in PTE-focused studies
Source: DrugBank; no comparative binding data
Chemical Biology Target Deconvolution Drug Repurposing

Evidence-Backed Application Scenarios for Diethyl 4-Methoxyphenyl Phosphate in Research and Industrial Settings


Crystallographic Mechanistic Studies of Phosphotriesterase Enzymes

Structural biologists studying the catalytic mechanism of binuclear metallophosphotriesterases (e.g., OpdA, PTE) should prioritize EPL. It is the only substrate known to yield a non-hydrolyzed Michaelis complex at high resolution (PDB 2R1N, 1.70 Å), allowing direct visualization of substrate coordination geometry and the critical μ-hydroxo bridge [1][2]. This application leverages the compound's uniquely low kcat (2.5 s⁻¹) and its ability to maintain the enzyme's native bridging interaction, as established by Jackson et al. (2008) [1].

Enzyme Kinetics and Substrate Specificity Profiling

Laboratories developing high-throughput screens for novel organophosphate hydrolases or engineering enzyme variants can use EPL as a reference substrate with a well-defined intermediate catalytic efficiency (kcat/KM = 5.68 mM⁻¹s⁻¹ for Sphingobium sp. TCM1 PTE) [3]. Its activity is bracketed by faster substrates (e.g., diethyl 4-formylphenyl phosphate, 25.8 mM⁻¹s⁻¹) and slower ones (e.g., methyl benzoate analog, 3.2 mM⁻¹s⁻¹), enabling the construction of a quantitative activity ladder for benchmarking enzyme variants [3].

Bioremediation Biocatalyst Development and Validation

Industrial R&D groups engineering immobilized OpdA systems for OP detoxification can use EPL as a validation substrate. A published study on OpdA beads for bioremediation used a substrate panel that included EPL to characterize catalytic performance, confirming that the compound serves as a relevant model for assessing immobilized enzyme activity in contaminated water or soil matrices [4]. Its moderate hydrolysis rate makes it ideal for monitoring real-time degradation without rapid substrate depletion.

Chemical Biology Probes for Target Deconvolution

Chemical biologists needing a drug-like organophosphate with a curated primary target can use EPL as a probe. Its DrugBank annotation (DB07721) specifically links it to bacterial phosphotriesterase, not to mammalian acetylcholinesterase [5]. This reduces the likelihood of confounding off-target effects such as cholinergic crisis, making EPL a safer choice for cellular assays involving OP exposure when compared to classical nerve agent surrogates like paraoxon.

Application
Selection Property
Validation Focus
Phosphotriesterase mechanistic studies
Slow substrate enabling Michaelis complex capture
µ-hydroxo bridge integrity; substrate coordination geometry
Organophosphate hydrolase screening
Intermediate catalytic efficiency for activity ladder
Benchmarking against faster/slower substrates
Immobilized enzyme validation
Moderate hydrolysis rate for real-time degradation monitoring
Performance in environmental matrices
Bacterial PTE target deconvolution
Curated DrugBank target profile (bacterial hydrolase)
Off-target assessment vs. mammalian serine hydrolases
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